molecular formula C13H20ClNO2 B4022959 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride

3-(dimethylamino)propyl 3-methylbenzoate hydrochloride

Cat. No. B4022959
M. Wt: 257.75 g/mol
InChI Key: URLLZFWTPADTOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For example, the generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the flexibility and potential of using such compounds as starting materials for various chemical transformations, including alkylation and ring closure reactions, to produce a wide range of derivatives (Roman, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride has been determined using X-ray crystallography. These studies reveal intricate details about the crystalline structure and molecular configurations, providing a deeper understanding of their chemical behavior (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride or similar compounds are diverse. For instance, its derivatives can undergo reductive methylation, showcasing the chemical versatility and the potential for creating various functionalized materials. Such reactions are crucial for synthesizing novel compounds with specific properties (Osuský et al., 2022).

Physical Properties Analysis

The physical properties of compounds like 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride, such as crystalline structure and solubility, can be determined through spectroscopic and crystallographic studies. These properties are essential for understanding the compound's behavior in different environments and for applications in material science and chemistry (Zhurakulov et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for utilizing 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride in various chemical reactions and processes. Studies on related compounds have provided insights into their molecular interactions, electronic structure, and potential applications in synthesizing new materials and molecules (Karrouchi et al., 2020).

properties

IUPAC Name

3-(dimethylamino)propyl 3-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3;/h4,6-7,10H,5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLLZFWTPADTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propyl 3-methylbenzoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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